molecular formula C8H6BrN3 B6151543 2-bromo-3-(1H-imidazol-2-yl)pyridine CAS No. 1379338-63-2

2-bromo-3-(1H-imidazol-2-yl)pyridine

Cat. No.: B6151543
CAS No.: 1379338-63-2
M. Wt: 224.1
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Description

Significance of Nitrogen Heterocycles in Contemporary Organic and Inorganic Synthesis

Nitrogen-containing heterocycles are organic compounds that incorporate at least one nitrogen atom within a ring structure. numberanalytics.comnumberanalytics.com These compounds are fundamental to the fields of organic and medicinal chemistry due to their widespread presence in nature and their diverse applications. numberanalytics.comwisdomlib.org Their significance is underscored by the fact that 59% of small-molecule drugs approved by the U.S. FDA contain nitrogen heterocycles. msesupplies.com Beyond pharmaceuticals, these versatile molecules are integral to agrochemicals, with over 70% of modern crop protection agents featuring heterocyclic structures with nitrogen atoms. msesupplies.com

The utility of nitrogen heterocycles stems from their diverse chemical reactivity, structural adaptability, and biological activity. numberanalytics.com They serve as crucial building blocks, intermediates, and catalysts in a myriad of chemical reactions. numberanalytics.com Their applications extend to materials science, where they are used to create functional materials like conducting polymers and dyes, and as ligands in catalysis to improve the efficiency and selectivity of chemical transformations. numberanalytics.com

Overview of Halogenated Pyridine (B92270) Scaffolds in Advanced Chemical Design

The pyridine nucleus, a six-membered heteroaromatic ring, is a ubiquitous feature in many natural products, including alkaloids and vitamins. nih.gov The introduction of a halogen atom onto the pyridine scaffold, creating a halopyridine, dramatically expands its synthetic utility. Halopyridines are key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes. researchgate.net

The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. acs.org This allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures. nih.gov The position of the halogen on the pyridine ring, as well as the nature of other substituents, influences the reactivity and properties of the resulting molecule, making halogenated pyridines a highly tunable scaffold for advanced chemical design. researchgate.netacs.org

Contextualizing 2-bromo-3-(1H-imidazol-2-yl)pyridine within Current Academic Research Trajectories

This compound (CAS No. 1379338-63-2) is a molecule that strategically combines the key features of both halogenated pyridines and imidazoles. lookchem.com Its structure, featuring a bromine atom at the 2-position of the pyridine ring and an imidazole (B134444) group at the 3-position, makes it a highly valuable precursor for the synthesis of more complex molecules.

This compound serves as a critical intermediate in the synthesis of bidentate N-heterocyclic carbene (NHC) ligands. tum.detum.deresearchgate.net NHCs are a class of persistent carbenes that have become indispensable as ligands in transition metal catalysis. tum.denih.gov The bromine atom on the pyridine ring of this compound can be readily displaced or involved in coupling reactions, while the imidazole moiety can be converted into an N-heterocyclic carbene. This dual functionality allows for the construction of sophisticated ligand architectures that can be used to create highly active and selective catalysts for a variety of chemical transformations, including C-C and C-N bond formation. tandfonline.comacs.org

Furthermore, the imidazo[1,2-a]pyridine (B132010) scaffold, which can be accessed from precursors like this compound, is a core structure in many biologically active compounds and functional materials. mdpi.comnih.gov Research into the functionalization of this scaffold is a vibrant area of chemical inquiry. mdpi.com The development of new synthetic methods, including those utilizing visible light-induced reactions, is expanding the toolbox for creating novel imidazo[1,2-a]pyridine derivatives with potential applications in medicine and materials science. mdpi.comnih.gov

The strategic placement of the bromo and imidazolyl groups in This compound positions it as a key player in the ongoing quest for novel catalysts and functional molecules. Its growing importance in academic research highlights the power of rational molecular design in advancing the frontiers of chemical science.

Data Table: Properties of this compound

PropertyValueReference
Chemical Name This compound lookchem.com
CAS Number 1379338-63-2 lookchem.com
Molecular Formula C₈H₆BrN₃ lookchem.com
Molecular Weight 224.06 lookchem.com

Properties

CAS No.

1379338-63-2

Molecular Formula

C8H6BrN3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 1h Imidazol 2 Yl Pyridine

Electrophilic Aromatic Substitution (EAS) Studies on Pyridine (B92270) and Imidazole (B134444) Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In 2-bromo-3-(1H-imidazol-2-yl)pyridine, the reaction's course is determined by the competing electronic effects of the two heterocyclic rings. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring. wikipedia.org Conversely, the imidazole ring is an electron-rich, π-excessive system, making it more susceptible to electrophilic substitution.

Ring SystemElectronic NatureReactivity towards EAS
Pyridine π-deficientDeactivated
Imidazole π-excessiveActivated

Table 1: Comparative Reactivity of Pyridine and Imidazole Rings towards Electrophilic Aromatic Substitution.

Aromatic nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org When this compound is subjected to nitration conditions, the substitution is expected to occur preferentially on the more nucleophilic imidazole ring.

The pyridine ring is strongly deactivated, and under acidic nitrating conditions, the pyridine nitrogen is likely to be protonated, further increasing its deactivation and making electrophilic attack nearly impossible. wikipedia.org Therefore, the nitration will be directed to the imidazole ring. The most probable site for electrophilic attack on the 2-substituted imidazole ring is the C5 position, followed by the C4 position, due to the electronic directing effects of the ring nitrogens.

Sulfonation involves treating an aromatic compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to introduce a sulfonic acid group (-SO₃H). libretexts.orglibretexts.org The electrophile in this reaction is sulfur trioxide (SO₃). libretexts.org Similar to nitration, the sulfonation of this compound is anticipated to occur on the imidazole ring. The severe deactivation of the pyridine ring, especially under the highly acidic conditions of sulfonation, precludes it as a viable reaction site. wikipedia.org The reaction is reversible, which can be a useful feature in synthetic strategies where the sulfonic acid group is employed as a temporary blocking group to direct other substituents. libretexts.orglibretexts.org

The mechanism for electrophilic aromatic substitution involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. libretexts.org

The selectivity for electrophilic attack on the imidazole ring over the pyridine ring can be explained by the relative stabilities of the potential arenium ion intermediates.

Attack on Pyridine: An electrophilic attack on the pyridine ring would place a positive charge on an already electron-poor ring, leading to a highly destabilized intermediate. The presence of the electronegative nitrogen atom significantly slows the rate of electrophilic substitution compared to benzene. wikipedia.org

Attack on Imidazole: An electrophilic attack on the electron-rich imidazole ring results in a more stable arenium ion. The nitrogen atoms in the imidazole ring can help delocalize the positive charge, stabilizing the intermediate and lowering the activation energy for the reaction.

Therefore, the reaction pathway overwhelmingly favors substitution on the imidazole moiety as it proceeds through a lower energy, more stable transition state and intermediate.

Nucleophilic Substitution Reactions and Amine Functionalization

The pyridine ring, while resistant to electrophilic attack, is activated for nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like bromine at the ortho (C2) or para (C4) position. In this compound, the bromine atom at the C2 position makes this site susceptible to displacement by nucleophiles.

This reactivity is especially useful for amine functionalization. The reaction with various primary or secondary amines, often in the presence of a base and sometimes with catalyst mediation, can displace the bromide to form 2-amino-3-(1H-imidazol-2-yl)pyridine derivatives. This C-N bond-forming reaction is a powerful tool for building more complex molecular architectures from the pyridyl-imidazole scaffold. researchgate.net

Reactivity of the Halogen Atom (Bromine) and its Utility in Further Derivatization

The bromine atom on the pyridine ring is a versatile functional handle for a wide array of cross-coupling reactions, significantly expanding the synthetic utility of the molecule. mdpi.com Halogenated pyridines are key precursors for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The bromo-substituent allows for derivatization under milder conditions compared to a chloro-substituent. nih.gov

Reaction NameReactantsBond FormedCatalyst (Typical)
Suzuki Coupling Organoboron Reagent (e.g., boronic acid)C-CPalladium (Pd)
Heck Coupling AlkeneC-CPalladium (Pd)
Buchwald-Hartwig Amination AmineC-NPalladium (Pd)
Sonogashira Coupling Terminal AlkyneC-CPalladium (Pd) & Copper (Cu)
Stille Coupling Organotin ReagentC-CPalladium (Pd)

Table 2: Common Cross-Coupling Reactions Utilizing the Bromo-Substituent.

These transition-metal-catalyzed reactions enable the introduction of diverse aryl, alkyl, vinyl, alkynyl, and amino groups at the C2 position of the pyridine ring, providing access to a vast chemical space for drug discovery and materials science applications.

Tautomerism and Isomerization Processes within Pyridyl-Imidazole Systems

The 1H-imidazol-2-yl fragment of the molecule is subject to annular prototropic tautomerism. researchgate.netpurkh.com This is a reversible process involving the migration of a proton between the two nitrogen atoms of the imidazole ring. purkh.com Consequently, this compound exists as an equilibrium mixture of two tautomers.

These two forms differ in which imidazole nitrogen bears the hydrogen atom. While chemically similar, the different electronic and steric environments of the two tautomers can influence their reactivity, intermolecular interactions, and biological activity. This tautomeric equilibrium is a characteristic feature of many imidazole-containing compounds. mdpi.comresearchgate.net In addition to tautomerism, rotational isomerism (atropisomerism) could be possible due to hindered rotation around the single bond connecting the pyridine and imidazole rings, depending on the steric bulk of other substituents that could be added to the core structure.

Advanced Mechanistic Investigations of Complex Reaction Pathways

The reactivity of this compound is governed by the interplay of its distinct chemical features: the carbon-bromine bond on the pyridine ring, which is a classical site for cross-coupling reactions, and the N-H and C-H bonds of the imidazole and pyridine rings, which can participate in more complex transformations like C-H activation and cyclometalation.

One of the foremost complex reaction pathways for aryl halides such as this compound is transition metal-catalyzed cross-coupling. Recent advancements have focused on developing catalytic systems that can be finely tuned to control reaction selectivity. For instance, a heterogeneous nickel single-atom catalyst supported on carbon nitride (Ni1/CN) has been shown to be highly effective for C(sp²)–C(sp³) coupling reactions under mild, photochemically-induced conditions. acs.org

Mechanistic studies on model aryl halides reveal a pathway initiated by the formation of an alkyl radical from an alkyl boronic ester, driven by photogenerated amino radicals. This alkyl radical then engages with the nickel catalyst in a cycle that can be significantly influenced by the choice of ligands. Computational and experimental data have demonstrated that the ligand environment around the nickel active sites is a critical determinant of the reaction outcome, particularly in the competition between C-C and C-N bond formation. acs.org

With monodentate ligands like pyridine or pyrrole, the catalytic system tends to favor the formation of C-N coupled byproducts. In contrast, the use of bidentate ligands, such as those from the 2,2'-bipyridine (B1663995) (bpy) family, can completely suppress C-N bond formation and lead to highly selective C-C coupling. This selectivity is attributed to the steric and electronic environment created by the bidentate ligand, which makes the addition of the alkyl radical to the nickel intermediate more energetically favorable than the addition of an amino radical. acs.org

The influence of different ligands on the selectivity of such a nickel-catalyzed cross-coupling reaction, based on findings with 4-bromobenzonitrile (B114466) as a model substrate, is summarized in the table below. It is plausible that this compound would exhibit similar behavior in this catalytic system.

Table 1: Ligand-Controlled Selectivity in Ni-Catalyzed Cross-Coupling

Entry Ligand C-C Coupling Yield (%) C-N Coupling Yield (%)
1 None 20 45
2 Pyridine 30 62
3 Pyrrole 28 66
4 2,2'-Bipyridine (bpy) 80 Not Detected
5 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) 44 Not Detected
6 4,4'-Dimethyl-2,2'-bipyridine (dMebpy) 74 Not Detected
7 4,4'-Dimethoxy-2,2'-bipyridine (dOMebpy) 46 Not Detected
8 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (dCF3bpy) 99 Not Detected

Data derived from studies on a model aryl halide and are presented here to illustrate a potential reaction pathway for this compound. acs.org

Another layer of complexity in the reactivity of molecules like this compound is the potential for "rollover" C-H activation. This type of transformation has been observed in structurally related compounds, such as 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine when reacted with Iridium(III) chloride. In this process, the iridium center coordinates to the ligand in a standard bidentate N-N fashion, but then proceeds to activate a C-H bond at a remote position on the pyridine ring, leading to the formation of a cyclometalated "rollover" complex. Density Functional Theory (DFT) calculations have suggested that this C-H activation is a sophisticated process that occurs after the initial coordination of the ligand and is mediated by solvent molecules. While this has been demonstrated on an isomer, the fundamental components for such reactivity—a pyridine ring, an imidazole-based directing group, and a halogen for potential subsequent reactions—are all present in this compound, suggesting that it could also be a substrate for similar complex cyclometalation reactions.

The oxidative addition of the C-Br bond in this compound to a low-valent transition metal center is a fundamental step that can initiate a variety of catalytic cycles. Studies on other halogenated azoles have shown that this process can lead to the formation of N-heterocyclic carbene (NHC) ligands, which are highly valuable in catalysis. The specific reaction pathways following oxidative addition are diverse and can be directed by the choice of metal, ligands, and reaction conditions to achieve a wide array of chemical transformations.

Coordination Chemistry of 2 Bromo 3 1h Imidazol 2 Yl Pyridine As a Ligand

Ligand Design Principles and Coordination Modes

The unique architecture of 2-bromo-3-(1H-imidazol-2-yl)pyridine, featuring a pyridine (B92270) ring linked to an imidazole (B134444) ring, provides distinct coordination capabilities. The arrangement of nitrogen donor atoms allows for the formation of stable chelate rings with metal ions, a critical aspect of ligand design.

Bidentate Chelation Studies

The most prevalent coordination mode for pyridyl-imidazole ligands is bidentate chelation, forming a stable five-membered ring with a metal center. rsc.orgnih.gov This chelation involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the imidazole ring. This mode of binding is significantly favored thermodynamically over monodentate coordination, a phenomenon known as the chelate effect. youtube.com The stability of complexes involving such chelation is markedly higher than those with analogous monodentate ligands. youtube.com

Studies on related 2-(2'-pyridyl)-imidazole and similar N,N-bidentate ligands demonstrate their capacity to form stable complexes with a variety of transition metals, including ruthenium, lanthanides, and copper. nih.govacs.orgnih.govnih.gov In these complexes, the ligand coordinates to the metal center through both the pyridyl and imidazolyl nitrogen atoms, confirming the favorability of the bidentate chelate structure. rsc.orgnih.gov

Role of Pyridyl and Imidazolyl Nitrogen Donor Atoms

The coordination chemistry of this compound is dictated by the electronic properties of its two nitrogen donor atoms. Generally, the imidazole nitrogen is a stronger σ-donor compared to the pyridine nitrogen. However, the presence of an electron-withdrawing bromine atom at the 2-position of the pyridine ring significantly reduces the basicity of the pyridyl nitrogen.

This electronic modification has important implications for coordination. In competitive binding scenarios, the more basic imidazole nitrogen is expected to form a stronger bond with a metal center. For instance, in studies with ferric and ferrous porphyrins, imidazole exhibits different binding affinities compared to substituted pyridines. nih.gov For the electron-rich ferrous (Fe²⁺) porphyrin, stability is greater with pyridine ligands that have electron-withdrawing groups, which can accept electron density from the metal. nih.gov Conversely, for the more electron-poor ferric (Fe³⁺) porphyrin, the stability of the complex increases with the basicity of the ligand. nih.gov This principle suggests that in complexes with this compound, the relative donor strength of the two nitrogen atoms can be tuned by the metal's oxidation state and electronic properties.

Hemilability Aspects of Pyridyl-Imidazole Ligands

Hemilability is a characteristic of polydentate ligands where one donor atom can reversibly bind and dissociate from the metal center, while the other remains firmly attached. This "dangling" donor can create a vacant coordination site, which is crucial for catalytic applications. Pyridyl-imidazole ligands are known to exhibit hemilability. rsc.org

In the case of this compound, the weaker coordination of the brominated pyridine nitrogen can lead to hemilabile behavior. A notable example is a nickel(II) complex with a 2-(2′-pyridyl)-imidazole ligand, where the lability of the ligand was demonstrated. rsc.org This suggests that the bond between the pyridyl nitrogen of this compound and a metal center could be labile, allowing the ligand to switch between bidentate and monodentate coordination modes. This dynamic behavior is of significant interest for designing catalysts where substrate binding and product release are facilitated by the opening and closing of the chelate ring.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic methods and single-crystal X-ray diffraction to determine their structure.

Copper(II) and Copper(I) Complexes

Copper complexes of pyridyl-imidazole ligands have been extensively studied. The synthesis of copper(II) complexes with the isomeric ligand 4-(2'-pyridyl)imidazole (4-pyim) has yielded compounds with varied coordination geometries. researchgate.net For example, reacting 4-pyim with copper(II) chloride produced complexes where the Cu(II) ion is four-coordinate in a dimeric structure or five-coordinate in a highly distorted geometry. researchgate.net

A Cu(I) coordination polymer, [Cu₂I₂(TT-Py)]n, has been synthesized using a related ligand, 3-(pyridin-2-yl)triimidazotriazine (TT-Py), which chelates through the pyridine and one imidazole nitrogen atom. cnr.it The synthesis involved the reaction of the ligand with CuI, resulting in a one-dimensional network. cnr.it The structural versatility of these related complexes suggests that this compound would form a range of Cu(I) and Cu(II) complexes with interesting structural motifs.

Below is a table summarizing structural data for representative copper complexes with analogous pyridyl-imidazole ligands.

Table 1: Selected Structural Data for Analagous Copper(II) Complexes

Complex Metal Center Geometry Cu-N(pyridyl) (Å) Cu-N(imidazolyl) (Å) Key Angles (°) Ref
[CuCl₂(4-pyim)] Four-coordinate (disordered) - - - researchgate.net
[CuCl(4-pyim)₂]₂Cl₂(H₂O)₁₀ Five-coordinate (distorted square pyramidal/trigonal bipyramidal) - - - researchgate.net
[Cu(bizd)(pdc)H₂O]·(H₂O) Distorted Square Pyramidal 2.000(2) (pdc) 1.968(2) O(1)-Cu(1)-N(3) = 79.81(5) tandfonline.com

Note: Data for the exact this compound ligand is not available in the cited literature; the table presents data from closely related systems to illustrate typical coordination parameters.

Palladium(II) Complexes

Palladium(II) complexes are typically square planar and have been synthesized with a variety of pyridyl-containing ligands. The synthesis of Pd(II) complexes with ligands like 1-(2-pyridyl)-imidazo[1,5-a]pyridines involves reacting the ligand with Pd(II) precursors like PdCl₂. rsc.org These ligands act as N,N-bidentate chelators, coordinating through the pyridyl and imidazo[1,5-a]pyridine (B1214698) nitrogen atoms to form a square planar geometry around the Pd(II) center. rsc.org

The synthesis of cationic Pd(II) complexes containing imidazole derivatives has also been reported. researchgate.net For example, reacting a dichloro-palladium(II) precursor with 4,5-diphenylimidazole (B189430) in the presence of NH₄PF₆ yields a cationic complex with the imidazole coordinated to the metal center. researchgate.net Challenges in the synthesis of palladium complexes with related aminopyridine ligands include potential chelation that can hinder the catalytic cycle in cross-coupling reactions. nih.gov

The structural data from analogous compounds indicate that this compound would likely form stable, square-planar complexes with Pd(II).

Table 2: Selected Structural Data for Analagous Palladium(II) Complexes

Complex Metal Center Geometry Pd-N(pyridyl) (Å) Pd-N(other) (Å) Key Angles (°) Ref
[Pd(L²) (CH₃)Cl] Square Planar 2.043(2) 2.148(2) (Nim) N(py)-Pd-N(im) = 79.13(8) rsc.org
PdCl{η²-(P,N)PPh₂py}{η¹-(N)DiphIm} Square Planar 2.141(3) 2.073(4) (Nim) N(py)-Pd-N(im) = 88.5(1) researchgate.net

Note: Data for the exact this compound ligand is not available in the cited literature; the table presents data from closely related systems to illustrate typical coordination parameters. L² = 1-(2-pyridyl)-3-(2-o-Tolyl)imidazo[1,5-a]pyridine, DiphIm = 4,5-diphenylimidazole, dpk = di(2-pyridyl) ketone.

Iron(II) Complexes and Spin-Crossover Phenomena

The coordination of pyridyl-imidazole ligands, such as this compound, to iron(II) centers can lead to the formation of complexes that exhibit spin-crossover (SCO) behavior. This phenomenon involves a transition between a low-spin (LS) state and a high-spin (HS) state, which can be triggered by external stimuli like temperature, pressure, or light. nih.gov The transition is often accompanied by a change in physical properties, such as color (thermochromism), magnetic moment, and molecular structure. nih.govresearchgate.net

Iron(II) is a d⁶ metal ion. In an octahedral ligand field, its d-orbitals split into t₂g and e_g sets. In a weak ligand field, the electrons occupy the orbitals to maximize spin (HS, S=2), following Hund's rule. In a strong ligand field, the electrons first fill the lower energy t₂g orbitals, leading to a diamagnetic LS state (S=0). For pyridyl-imidazole ligands, the field strength is often near the crossover point, allowing for the SCO phenomenon.

Research on analogous iron(II) complexes with ligands like 2,6-bis(1H-imidazol-2-yl)pyridine demonstrates that these compounds frequently display high-temperature spin crossover from the ¹A₁ (LS) to the ⁵T₂ (HS) state. nih.govnih.gov The specific transition temperature (T_c) and the nature of the crossover (abrupt, gradual, or with hysteresis) are highly dependent on the ligand's structure, the counter-anion, and the presence of solvent molecules within the crystal lattice. nih.govnih.gov For instance, complexes with different anions such as SO₄²⁻, ReO₄⁻, and B₁₀H₁₀²⁻ exhibit varied SCO characteristics. nih.gov The modification of the ligand, for example by introducing substituents, can tune the transition temperature and even induce a thermal hysteresis loop, a key feature for potential memory device applications. rsc.org

Table 1: Spin-Crossover Properties of Related Iron(II) Complexes

Ligand System Anion Spin Transition Transition Temp. (K) Hysteresis (K) Reference
[Fe(L¹)₂]²⁺ ClO₄⁻ ¹A₁ ↔ ⁵T₂ 366 - rsc.org
[Fe(L²)₂]²⁺ ClO₄⁻ ¹A₁ ↔ ⁵T₂ 215 / 222 ~7 rsc.org
[Fe(L³)₂]²⁺ ReO₄⁻, Br⁻ ¹A₁ ↔ ⁵T₂ Varies - nih.gov
[Fe(L⁴)₂]²⁺ SO₄²⁻, B₁₀H₁₀²⁻ ¹A₁ ↔ ⁵T₂ High-Temperature - nih.gov

(L¹ = 4-(naphthalen-1-yl)-2,6-bis(1-pyrazolyl)pyridine, L² = (E)-2,6-bis(1-pyrazolyl)-4-(2-(pyren-1-yl)vinyl)pyridine, L³ = 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine, L⁴ = 2,6-bis(1H-imidazol-2-yl)pyridine)

X-ray Crystallographic Analysis of Coordination Geometries and Metal-Ligand Interactions

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of coordination complexes, providing insights into bond lengths, bond angles, and intermolecular interactions. For this compound, the syn orientation of the sp² nitrogen atoms on the pyridine and imidazole rings makes it an excellent bidentate chelating ligand, analogous to the well-studied 2,2'-bipyridine (B1663995). researchgate.net

In its complexes, the ligand typically coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidazole ring, forming a stable five-membered chelate ring. researchgate.netrsc.org Structural studies on related pyridyl-imidazole and pyridyl-triazole complexes reveal that the metal-nitrogen bond lengths are characteristic of the specific metal ion and its oxidation state. For example, in Cu(I) complexes, the Cu-N bond lengths are typically in the range of 2.0-2.1 Å. researchgate.net

Table 2: Representative Crystallographic Data for Related Ligand-Metal Complexes

Complex Metal Ion Coordination Geometry Key Interactions Reference
[Cu(L⁵)(PPh₃)₂][BF₄] Cu(I) Distorted Tetrahedral N,N'-chelation researchgate.net
[PdPt(L⁶)₄]⁴⁺ Pd(II), Pt(II) Square Planar (each metal) N(imidazole) to Pd, N(pyridine) to Pt rsc.org
[Cu₂(μ₃-I)₂(L⁷)₂{Cu(μ-I)}₂]n Cu(I) Tetrahedral N,N'-chelation, Bridging Ligand mdpi.com
[Mn(BBP)Cl₂(MeOH)] Mn(II) Distorted Octahedral N,N',N''-chelation, Hydrogen Bonding nih.gov

(L⁵ = 2-(2′-pyridyl)imidazole, L⁶ = Ditopic imidazole-pyridine ligand, L⁷ = 3-(pyridin-2-yl)triimidazotriazine, BBP = bis(benzimidazole)pyridine)

Catalytic Applications and Ligand-Enabled Reactivity in Chemical Transformations

Mechanistic Role of Pyridyl-Imidazole Ligands in Catalysis

Pyridyl-imidazole ligands are crucial in catalysis due to their ability to modulate the steric and electronic properties of a metal's coordination sphere, which in turn influences the catalytic activity and selectivity. acs.org The bidentate nature of ligands like this compound provides a stable framework for the catalytic metal center. The imidazole ring, being more electron-rich than pyridine, can enhance the electron-donating capacity of the ligand system.

The mechanistic role often involves the ligand stabilizing the active catalytic species and facilitating key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For instance, in palladium-catalyzed reactions, the ligand's coordination can influence the electron density at the palladium center, affecting its reactivity. DFT computations on related systems have shown that the ligand's structure can impact the electrophilicity of the metal and the strength of its interaction with substrates. researchgate.netacs.org Furthermore, the denticity of the ligand is critical; bidentate ligands like pyridyl-imidazoles are shown to favor C-C coupling pathways by stabilizing the metal center, whereas monodentate ligands might promote other reactions like C-N coupling. acs.org

Ligand Scaffolds in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The efficiency of this palladium-catalyzed reaction is heavily reliant on the choice of ligand. Pyridyl-imidazole and related nitrogen-containing heterocyclic ligands have been successfully employed in these transformations. rsc.orgresearchgate.net They can form highly active and stable palladium catalysts capable of facilitating the coupling of a wide range of substrates, including challenging heteroaryl chlorides and bromides. nih.gov

The use of this compound itself presents an interesting case. While the pyridyl-imidazole moiety can act as a ligand, the bromo-substituent on the pyridine ring can also function as an electrophilic site for the cross-coupling reaction. This dual functionality allows it to be a building block for more complex molecules. acs.orgacs.org Studies on unprotected haloimidazoles have demonstrated that they can undergo Suzuki-Miyaura coupling under relatively mild conditions, providing access to a diverse array of functionalized imidazole derivatives. acs.org The presence of Lewis-basic heterocycles can sometimes lead to catalyst deactivation through strong coordination to the palladium center, but careful design of the ligand and reaction conditions can overcome this challenge. nih.gov

Table 3: Application of Pyridyl-Type Ligands in Suzuki-Miyaura Reactions

Ligand Type Catalyst System Substrates Key Feature Reference
3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Palladium Sterically-hindered biaryls High efficiency for hindered couplings rsc.org
Imidazoles PdCl₂(MeCN)₂ (4-bromophenyl)methanol + arylboronic acid High activity, no homo-coupling researchgate.net
Dialkylbiaryl phosphines (e.g., SPhos) Palladium Aryl and heteroaryl chlorides/bromides Broad scope, low catalyst loadings nih.gov
None (using haloimidazole substrate) Palladium Unprotected haloimidazoles + boronic acids Mild conditions, wide functional group tolerance acs.org

Formation of Coordination Polymers and Supramolecular Assemblies via Ligand Complexation

The structural features of this compound make it an excellent candidate for constructing coordination polymers and supramolecular assemblies. As a bridging ligand, it can link multiple metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.net The final structure is often directed by the coordination preference of the metal ion and the presence of co-ligands. researchgate.netrsc.org For example, related pyridyl-imidazole dicarboxylate ligands have been used to synthesize 2D and 3D lanthanide coordination polymers. researchgate.net

Beyond direct coordination, the imidazole N-H group is a potent hydrogen bond donor, while the uncoordinated nitrogen atoms and the pyridine ring can act as hydrogen bond acceptors. These hydrogen bonding interactions, along with π-π stacking between the aromatic rings, play a crucial role in organizing the initial coordination complexes into higher-order supramolecular architectures. researchgate.netnih.gov These non-covalent interactions can link discrete complexes or lower-dimensional polymers into intricate 2D sheets or 3D networks, influencing the material's properties. researchgate.netacs.org The assembly of such structures is a key focus in crystal engineering, aiming to create materials with specific functions, such as porosity, birefringence, or unique magnetic properties. nih.govchemrxiv.org

Theoretical and Computational Investigations of 2 Bromo 3 1h Imidazol 2 Yl Pyridine

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-bromo-3-(1H-imidazol-2-yl)pyridine.

The first step in a computational investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For analogous compounds like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) and 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6–311G(d,p) level of theory have been shown to provide optimized geometries that are in good agreement with experimental data obtained from X-ray crystallography. nih.govnih.gov

In the case of this compound, it is expected that the pyridine (B92270) and imidazole (B134444) rings would be nearly coplanar to maximize conjugation. The dihedral angle between these two rings is a key structural parameter. For instance, in 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the dihedral angle between the phenyl and imidazo[1,2-a]pyridine (B132010) rings is found to be a mere 0.62(17)°. nih.gov A similar planarity would be anticipated for this compound, which would have significant implications for its electronic properties.

A comparison of selected theoretical and experimental bond lengths and angles for a related compound, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, is presented below to illustrate the accuracy of DFT methods.

ParameterExperimental (Å/°)Theoretical (Å/°)
Br1—C41.896(3)1.895
N1—C41.328(4)1.335
N2—C61.326(4)1.332
C5—C61.391(4)1.398
N1—C6—N2112.9(3)112.5
C4—N1—C6104.7(3)104.9
Data from a study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity.

For bromo-imidazo-pyridine derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO and the corresponding energy gap. In a study of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the HOMO and LUMO energies were calculated to be -4.0238 eV and -2.3507 eV, respectively, resulting in an energy gap of 1.6731 eV. nih.gov For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, analysis of the frontier molecular orbitals revealed that the electron density in the HOMO is primarily located on the phenyl ring, while the LUMO shows a greater contribution from the imidazo[1,2-a]pyridine moiety. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich imidazole and pyridine rings, while the LUMO would also be distributed across this π-conjugated system. The presence of the bromine atom, an electron-withdrawing group, would likely lower the energies of both the HOMO and LUMO.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine-4.0238-2.35071.6731
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine-6.23-1.584.65
Data from studies on analogous compounds. nih.govresearchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the chemical behavior of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). A high electrophilicity index indicates a good electrophile, while a low value suggests a good nucleophile.

DescriptorValue (for an analogous compound)
Electronegativity (χ)3.18725 eV
Chemical Hardness (η)0.83655 eV
Global Softness (S)1.19539 eV⁻¹
Electrophilicity Index (ω)6.096 eV
Calculated values for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov

Intermolecular Interaction Analysis in Crystalline States

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and, consequently, the material's physical properties.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. The analysis generates a three-dimensional surface colored according to the normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds.

For several bromo-imidazo-pyridine derivatives, Hirshfeld surface analysis has revealed the dominant interactions responsible for their crystal packing. In the case of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the most significant contributions to the crystal packing come from H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) interactions. nih.gov Similarly, for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the key interactions are H···Br/Br···H (26.1%), H···H (21.7%), and H···C/C···H (21.3%). nih.gov

For this compound, it is anticipated that hydrogen bonding involving the imidazole N-H group and the pyridine nitrogen atom would be a dominant feature, along with Br···H and π-π stacking interactions.

Interaction TypeContribution (%) in an Analogous Compound
H···H21.7
H···Br/Br···H26.1
H···C/C···H21.3
C···C6.5
N···H/H···N5.8
Br···Br4.3
Contributions to the Hirshfeld surface for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. nih.gov

Hydrogen bonds are among the strongest intermolecular forces and play a critical role in directing the assembly of molecules in the solid state. In this compound, the N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as an acceptor. This could lead to the formation of chains or dimeric structures in the crystal lattice.

Pi-stacking interactions, which are non-covalent interactions between aromatic rings, are also expected to be significant in the crystal packing of this compound. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of the imidazole and pyridine rings. In related structures, slipped π-π stacking interactions have been observed, where the aromatic rings are offset from one another. nih.gov The combination of hydrogen bonding and π-stacking interactions would create a robust three-dimensional supramolecular architecture.

Molecular Electrostatic Potential (MESP) Mapping

No specific MESP mapping data or analysis for this compound is available in the reviewed literature. This type of analysis would typically reveal the charge distribution and identify the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Electron Transfer Characteristics

There are no published NBO analyses for this compound. Such an analysis would provide insights into the intramolecular and intermolecular bonding and interactions, charge transfer, and the delocalization of electron density within the molecule.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes for this compound have not been reported. This analysis is essential for understanding the molecule's three-dimensional structure, stability of different conformers, and the energy barriers for conformational changes.

Advanced Spectroscopic Characterization Methodologies for 2 Bromo 3 1h Imidazol 2 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. For 2-bromo-3-(1H-imidazol-2-yl)pyridine, with its distinct proton and carbon environments, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide a complete picture of its molecular framework.

Proton (¹H) NMR for Structural Elucidation and Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the protons on both the pyridine (B92270) and imidazole (B134444) rings. The chemical shifts (δ) of these protons are influenced by the electronic environment, which is dictated by the electronegativity of the nitrogen atoms and the bromine substituent, as well as the aromatic ring currents.

The pyridine ring protons, due to the electron-withdrawing nature of the nitrogen atom, typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm). For a related compound, 2-bromopyridine (B144113), the proton chemical shifts have been reported in various solvents. For instance, in CDCl₃, the signals appear at approximately δ 8.36, 7.56, 7.49, and 7.26 ppm. acs.org In this compound, the substitution at the 3-position by the imidazole group will further influence these shifts.

The imidazole ring protons also have characteristic chemical shifts. In unsubstituted imidazole, the proton at the C2 position is the most deshielded, while the protons at C4 and C5 are nearly equivalent. For 2-bromo-1H-imidazole, the two protons on the imidazole ring are observed as a single peak, indicating equivalent chemical environments. chemicalbook.com In the target molecule, the N-H proton of the imidazole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The protons on the imidazole ring will also show distinct signals.

The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the molecule. For example, the protons on the pyridine ring will exhibit characteristic ortho, meta, and para couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-48.0 - 8.5Doublet of doublets
Pyridine H-57.2 - 7.6Triplet
Pyridine H-68.4 - 8.8Doublet of doublets
Imidazole H-4'/H-5'7.0 - 7.5Singlet/Doublet
Imidazole N-H10.0 - 13.0Broad Singlet

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the same electronic effects observed in the ¹H NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. In 2-bromopyridine, the carbon signals appear at approximately δ 142.3, 150.3, 123.8, 139.2, and 128.0 ppm. researchgate.net

The imidazole ring carbons also have characteristic chemical shifts. The C2' carbon, positioned between two nitrogen atoms, is typically found further downfield compared to the C4' and C5' carbons. The substitution pattern on both rings in the target molecule will lead to a unique set of signals that can be assigned to each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2140 - 145
Pyridine C-3130 - 135
Pyridine C-4135 - 140
Pyridine C-5120 - 125
Pyridine C-6148 - 152
Imidazole C-2'145 - 150
Imidazole C-4'120 - 128
Imidazole C-5'120 - 128

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical and Mechanistic Insights

For complex derivatives of this compound, one-dimensional NMR spectra may become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for complete structural assignment and for probing stereochemical and mechanistic details.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netcore.ac.uk This is crucial for establishing the connectivity of protons within the pyridine and imidazole rings and for assigning adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. core.ac.uk This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netcore.ac.uknih.gov This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity between different parts of the molecule, such as the linkage between the pyridine and imidazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close in space, even if they are not directly coupled through bonds. ipb.pt This is a powerful tool for determining the stereochemistry and conformation of molecules. For derivatives with restricted rotation, NOESY can provide insights into the preferred spatial arrangement of the pyridine and imidazole rings.

These advanced techniques, when used in combination, allow for a comprehensive and unambiguous determination of the molecular structure of this compound and its derivatives, which is essential for understanding their chemical reactivity and biological activity.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display a series of absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule. The positions of these bands are characteristic of the functional groups present.

N-H Stretching: The N-H stretching vibration of the imidazole ring is expected to appear as a broad band in the region of 3200-3500 cm⁻¹. The broadness of this peak is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and imidazole rings are typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ range. These are often complex and overlapping but are characteristic of the heterocyclic framework.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

For a related compound, 2-bromo-4-methylaniline, the FT-IR spectrum has been studied in detail, providing a reference for the expected vibrational modes of a bromo-substituted aromatic amine. rsc.org

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3500Broad, Medium
Aromatic C-H Stretch3000 - 3100Sharp, Weak
C=N Stretch1600 - 1650Medium
C=C Stretch (Aromatic)1400 - 1600Medium-Strong
C-Br Stretch500 - 600Medium

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching vibrations of the aromatic rings. The C-Br stretching vibration, which may be weak in the FT-IR spectrum, could show a more intense band in the Raman spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and assign the vibrational frequencies in both FT-IR and Raman spectra. nih.govnih.gov Studies on related molecules like 2-bromo-1H-benzimidazole have shown good agreement between experimental and theoretically calculated vibrational spectra. researchgate.net This combined experimental and computational approach allows for a detailed and accurate assignment of all the vibrational modes of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For a molecule like this compound, various MS techniques provide complementary information.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. nih.govresearchgate.net This method is ideal for confirming the molecular weight of this compound. In positive-ion mode, the compound is expected to readily form a protonated molecular ion, [M+H]⁺.

Collision-induced dissociation (CID) can be subsequently used to generate characteristic fragment ions, providing structural insights. rsc.org The fragmentation pathways for related imidazo[1,2-a]pyridine (B132010) scaffolds often involve the cleavage of specific bonds, which helps in structural elucidation. nih.gov For this compound, key fragmentations would likely include the loss of the bromine atom and cleavage of the bond linking the pyridine and imidazole rings. The presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) with a roughly 1:1 intensity ratio. miamioh.edu

Table 1: Predicted ESI-MS Data for this compound

Ion DescriptionProposed FormulaPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)
Protonated Molecule[C₈H₆BrN₃+H]⁺224.0226.0
Fragment (Loss of HBr)[C₈H₆N₃]⁺144.1-
Fragment (Pyridine moiety)[C₅H₄BrN]⁺158.0160.0
Fragment (Imidazole moiety)[C₃H₃N₂]⁺67.1-

Note: The m/z values are nominal and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is most effective for compounds that are volatile and thermally stable. scielo.br The polarity of this compound may present challenges for GC analysis, potentially requiring derivatization to increase its volatility and thermal stability. nih.gov

The mass spectrometer in a typical GC-MS system uses a hard ionization method, most commonly Electron Ionization (EI). EI at 70 eV imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that serve as a "fingerprint" for the compound. uni-saarland.de The resulting mass spectrum can be compared against spectral libraries for identification. researchgate.net Key fragmentation events would include the loss of a bromine radical (Br•), followed by the fragmentation of the heterocyclic core. The molecular ion peak may be weak or absent due to the high energy of the ionization process. whitman.edu The characteristic M and M+2 isotopic pattern for bromine is a key diagnostic feature in the EI spectrum. researchgate.net

Table 2: Predicted Major Fragments in GC-MS (EI) of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IdentityNotes
223225[C₈H₆BrN₃]⁺Molecular Ion (M⁺)
144-[M - Br]⁺Loss of a bromine radical
117-[C₈H₅N₂]⁺Loss of H and Br
78-[C₅H₄N]⁺Pyridine radical cation

Note: The table shows predicted fragments based on common fragmentation rules for aromatic and heterocyclic compounds.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 0.001 Da). nih.gov This precision allows for the determination of a molecule's elemental formula. While nominal mass spectrometry might identify a signal at m/z 224, it cannot distinguish between this compound (C₈H₆BrN₃) and other potential isobaric compounds.

HRMS provides an exact mass measurement that, when compared to the calculated theoretical mass, can unambiguously confirm the elemental composition. This is a critical step in the characterization of a new chemical entity. nih.gov

Table 3: Exact Mass Determination by HRMS

CompoundElemental FormulaNominal MassCalculated Monoisotopic Mass
This compoundC₈H₆⁷⁹BrN₃223222.97995
This compoundC₈H₆⁸¹BrN₃225224.97790

Note: The calculated masses are based on the most abundant isotopes of each element.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

UV-Vis and photoluminescence spectroscopy probe the electronic properties of a molecule by examining how it interacts with light, providing information on electronic transitions, conjugation, and excited-state behavior.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules, this absorption corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-systems of the pyridine and imidazole rings, and n → π* transitions involving the non-bonding electrons on the nitrogen atoms. uni-regensburg.de

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and solvent environment. The conjugation between the pyridine and imidazole rings is expected to result in absorption bands at longer wavelengths compared to the individual, unconjugated heterocycles. The bromine atom, as a substituent, can also influence the electronic transitions through inductive and resonance effects.

Table 4: Representative UV-Vis Absorption Data for Heterocyclic Systems

Transition TypeTypical Wavelength Range (nm)Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Chromophore
π → π200 - 3501,000 - 50,000Conjugated Pyridine-Imidazole System
n → π> 27010 - 1,000Nitrogen lone pairs (Pyridine, Imidazole)

Note: This table provides general ranges; specific values for the target compound would need to be determined experimentally.

Photoluminescence spectroscopy involves measuring the light emitted by a substance after it has absorbed light. This emission can be in the form of fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). The photophysical properties of a molecule, such as its fluorescence quantum yield (Φf) and excited-state lifetime (τ), provide deep insight into the de-excitation pathways available to the molecule. researchgate.net

The characterization of this compound in both solution and the solid state is important, as molecular packing and intermolecular interactions in the solid state can significantly alter photophysical behavior compared to solvated molecules. The presence of the heavy bromine atom may promote intersystem crossing from the singlet to the triplet state, potentially quenching fluorescence and enhancing phosphorescence. Studies in solvents of varying polarity can also reveal information about the nature of the excited state (e.g., charge-transfer character).

Table 5: Key Photophysical Parameters for Characterization

ParameterSymbolDescriptionInformation Gained
Absorption MaximumλabsWavelength of maximum light absorptionEnergy of the electronic transition
Emission MaximumλemWavelength of maximum fluorescence/phosphorescenceEnergy gap between excited and ground states
Fluorescence Quantum YieldΦfRatio of photons emitted to photons absorbedEfficiency of the fluorescence process
Excited-State LifetimeτAverage time the molecule spends in the excited stateDynamics of excited-state decay processes

X-ray Diffraction (XRD) Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the non-destructive characterization of crystalline materials. It provides unparalleled insights into the three-dimensional arrangement of atoms and molecules within a solid. This method is indispensable for elucidating the solid-state structure of pharmaceutical compounds like this compound and its derivatives, offering definitive proof of their molecular structure and information on their crystal packing and polymorphic forms.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is a powerful technique that provides the most precise and unambiguous determination of a molecule's three-dimensional structure. By irradiating a single, high-quality crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted X-rays allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact spatial arrangement of every atom in the molecule. This yields a wealth of information, including bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Table 1: Crystallographic Data for 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone researchgate.net

ParameterValue
Chemical FormulaC₁₂H₉Br₂N₃O₃
Formula Weight415.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0255(5)
b (Å)14.9112(5)
c (Å)10.9438(5)
β (°)109.223(5)
Volume (ų)1390.71(12)
Z4
Temperature (K)293(2)
R-factor (%)4.82

In another example, the analysis of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine revealed a V-shape molecular conformation. nih.gov The study detailed how the imidazolopyridine units are associated through slipped π–π stacking interactions and weak C—H⋯O hydrogen bonds, demonstrating the power of single crystal XRD in mapping intermolecular forces. nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. units.it Unlike single crystal XRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder containing a large number of small, randomly oriented crystallites. units.it The resulting diffraction pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu

One of the primary applications of PXRD in the pharmaceutical sciences is the identification and characterization of polymorphs. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of the same compound can exhibit significant differences in their physical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, the control and characterization of polymorphism are critical aspects of drug development.

PXRD is an ideal tool for routine screening for polymorphism and for quality control to ensure the correct polymorphic form is present in the final drug product. Each polymorph will produce a distinct PXRD pattern, allowing for their unambiguous identification.

Furthermore, PXRD is instrumental in phase analysis, enabling the identification of the different crystalline phases present in a mixture. This is particularly important for detecting the presence of impurities or for analyzing the composition of co-crystals or solvates. The technique can also be used to determine the degree of crystallinity of a sample by comparing the integrated intensity of the crystalline diffraction peaks to the diffuse scattering from any amorphous content. ucmerced.edu While specific PXRD data for this compound is not available in the public domain, the principles of the technique are broadly applicable for the analysis of this and related compounds.

Derivatization and Analog Design Strategies for Pyridyl Imidazole Scaffolds in Academic Research

Synthetic Diversification at the Bromine Position via Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine (B92270) ring is a highly versatile handle for introducing structural diversity. Its susceptibility to various palladium- and copper-catalyzed cross-coupling reactions allows for the systematic introduction of a wide array of functional groups. These reactions are fundamental in academic research for building libraries of compounds to explore chemical space.

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromo-pyridine with an organoboron reagent (e.g., boronic acids or esters). It is a robust method for introducing aryl, heteroaryl, and alkyl groups.

Heck-Mizoroki Coupling: This reaction forms a C-C bond by coupling the scaffold with an alkene, providing access to vinyl-substituted pyridines. Microwave-assisted Heck reactions have been shown to be efficient for functionalizing related heterocyclic systems. nih.gov

Sonogashira Coupling: This reaction introduces alkynyl moieties by coupling the aryl bromide with a terminal alkyne, a valuable transformation for creating rigid, linear extensions to the scaffold.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing groups.

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-N, C-O, and C-S bonds, providing alternative pathways to aminated or ether-linked derivatives. nih.gov A CuCl-catalyzed Ullmann-type C-N cross-coupling has been successfully developed for coupling 2-bromopyridine (B144113) derivatives with carbazoles. nih.gov

The table below summarizes these diversification strategies at the bromine position.

Reaction Type Reactant Catalyst/Conditions (Typical) Resulting Functional Group
Suzuki-Miyaura CouplingR-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl, Heteroaryl, Alkyl
Heck-Mizoroki CouplingAlkenePd catalyst (e.g., Pd(OAc)₂), BaseAlkenyl (Vinyl)
Sonogashira CouplingTerminal AlkynePd/Cu catalyst, BaseAlkynyl
Buchwald-Hartwig AminationAmine (R-NH₂)Pd catalyst, BaseAmino (e.g., -NHR)
Stille CouplingOrganostannane (R-SnBu₃)Pd catalystAryl, Vinyl, Alkyl
Ullmann CondensationAmine, Alcohol, ThiolCu catalyst (e.g., CuI, CuCl), BaseAmino, Ether, Thioether

Functionalization Strategies on the Pyridine Ring

Beyond the bromine atom, the pyridine ring itself offers other positions for functionalization, although its electron-deficient nature dictates the feasible reaction types. nih.gov Pyridine generally undergoes nucleophilic substitution more readily than electrophilic substitution. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para (C2, C4, C6) to the ring nitrogen are activated for SNAr. While the C2 position is blocked by bromine, the C4 and C6 positions could potentially be targeted by strong nucleophiles, although this is less common than cross-coupling at the bromo position.

Electrophilic Aromatic Substitution: This is generally difficult on the pyridine ring due to the deactivating effect of the nitrogen atom. Reactions typically require harsh conditions and proceed at the C3 and C5 positions. nih.gov

Direct C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. For pyridines, these reactions can be directed to specific positions using transition metal catalysts and directing groups. acs.org This allows for the introduction of aryl, alkyl, and other groups at positions not easily accessible through classical methods.

Metallation: The pyridine ring can be metallated using strong bases, typically at low temperatures, to generate pyridyl anions. rsc.org These intermediates can then react with various electrophiles to introduce substituents at different positions on the ring. rsc.org

Strategy Target Position(s) Reagents/Conditions Outcome
Nucleophilic SubstitutionC4, C6Strong Nucleophiles (e.g., R-Li, NaNH₂)Introduction of nucleophilic group
Electrophilic SubstitutionC5Harsh conditions (e.g., fuming H₂SO₄)Nitration, Sulfonation
Direct C-H FunctionalizationC4, C5, C6Transition metal catalyst (e.g., Pd, Rh, Ir)Arylation, Alkylation, etc.
Metallation-Electrophile QuenchC4, C5, C6Strong base (e.g., LDA, BuLi), Electrophile (E⁺)Introduction of electrophilic group

Modifications of the Imidazole (B134444) Ring for Structural Exploration

The imidazole ring provides additional opportunities for derivatization to probe the chemical space around the core scaffold. biomedpharmajournal.orgresearchgate.net The two nitrogen atoms and the carbon atoms of the ring can all be sites for modification.

N-Functionalization: The pyrrole-type nitrogen of the imidazole ring (N-1) is readily alkylated, acylated, or arylated using a base followed by an appropriate electrophile (e.g., alkyl halide, acyl chloride). This is one of the most common modifications for exploring structure-activity relationships. chemijournal.com

C-H Functionalization/Metallation: The carbon atoms of the imidazole ring can also be functionalized. The C4 and C5 positions can be targeted through metallation (e.g., using n-butyllithium) followed by trapping with an electrophile. Direct C-H activation methods are also emerging as a powerful tool for imidazole functionalization.

Ring Formation: The N-H and adjacent C-H bonds can be used in cyclization reactions to form fused ring systems, further expanding the structural diversity.

Modification Site Reaction Type Reagents Resulting Structure
Imidazole Nitrogen (N-1)Alkylation/ArylationBase (e.g., NaH), Alkyl/Aryl HalideN-substituted imidazole
Imidazole Nitrogen (N-1)AcylationBase, Acyl ChlorideN-acyl imidazole
Imidazole Carbons (C4/C5)Lithiation & Electrophilic Quenchn-BuLi, Electrophile (E⁺)C-substituted imidazole
Imidazole Carbons (C4/C5)HalogenationN-Bromosuccinimide (NBS)C-halogenated imidazole

Development of Novel Pyridyl-Imidazole Hybrid Architectures

The pyridyl-imidazole scaffold can act as a foundational building block for constructing more complex, hybrid molecular architectures. This involves either fusing additional rings to the core structure or linking it to other distinct heterocyclic systems. Such strategies are employed to create molecules with novel three-dimensional shapes and to combine the pharmacophoric features of different ring systems.

Fused Systems: Intramolecular cyclization reactions can lead to the formation of fused polycyclic systems. For example, a substituent introduced at the bromine position could be designed to react with the imidazole N-H to form a new ring, creating a rigid, planar structure like an imidazo[1,2-a]pyridine (B132010) derivative. rsc.orgacs.org

Linked Hybrids: The scaffold can be linked to other heterocyclic cores (e.g., quinolone, pyrimidine, oxadiazole) via flexible or rigid linkers. nih.govresearchgate.net These hybrid molecules are designed to interact with multiple biological targets or to optimize physicochemical properties by combining the attributes of each component. The synthesis of pyrimidine-quinolone hybrids has been achieved through methods like microwave-assisted nucleophilic substitution. nih.gov

Hybrid Architecture Synthetic Strategy Example of Resulting System
Fused Polycyclic SystemsIntramolecular CyclizationImidazo[1,2-a]pyridines
Linked Bi-heterocyclic SystemsCross-Coupling ReactionsPyridyl-imidazole linked to another heterocycle (e.g., quinoline)
Spirocyclic SystemsRing-closing reactions involving substituents on both ringsSpiro-compound with pyridyl-imidazole core
Clubbed DerivativesCondensation reactionsBisindole clubbed pyridine derivatives researchgate.net

Application of Structure-Activity Relationship (SAR) Principles in Compound Design (Academic/Theoretical Focus on Chemical Space Exploration)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule influence its properties, such as biological activity or material function. researchgate.netnih.gov In an academic context, SAR is used to systematically explore the chemical space around a scaffold like 2-bromo-3-(1H-imidazol-2-yl)pyridine to establish guiding principles for future design. researchgate.netnih.gov

The derivatization strategies discussed in the previous sections provide the chemical tools for conducting SAR studies. By synthesizing a library of analogs where specific positions are modified one at a time, researchers can correlate structural changes with changes in activity.

Exploring Substituent Effects on the Pyridine Ring: Replacing the bromine with various groups via cross-coupling allows for the systematic probing of steric and electronic effects. For instance, comparing electron-donating groups (e.g., -OMe) with electron-withdrawing groups (e.g., -CF₃) can reveal the electronic requirements for a particular interaction. Studies on pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.gov

Investigating the Role of the Imidazole Moiety: Modifying the imidazole ring, such as by N-alkylation with chains of varying length or bulk, helps to determine the spatial tolerance of a binding pocket or interaction site.

Probing the Linker Region: In hybrid molecules, the nature of the linker connecting the pyridyl-imidazole scaffold to another moiety is critical. Varying the length, rigidity, and polarity of the linker can be used to optimize the orientation and distance between the two recognition elements.

This systematic exploration, rather than aiming for a single optimal compound, generates a rich dataset that provides a deep understanding of the molecular features governing a scaffold's function.

Structural Modification SAR Question Being Probed Example Analogs
Substitution at Pyridine C2How do electronic effects at this position influence activity?Phenyl vs. 4-Methoxyphenyl vs. 4-Trifluoromethylphenyl
N-Alkylation of ImidazoleWhat is the steric tolerance around the imidazole ring?N-Methyl vs. N-Ethyl vs. N-iso-Propyl
C5-Substitution on PyridineIs a hydrogen bond donor/acceptor at this position important?C5-H vs. C5-F vs. C5-OH
Hybrid Molecule LinkerWhat is the optimal orientation and distance between pharmacophores?Flexible alkyl chain vs. Rigid alkyne linker

Q & A

Q. What synthetic methodologies are effective for preparing 2-bromo-3-(1H-imidazol-2-yl)pyridine and related derivatives?

Microwave-assisted one-pot synthesis is a robust method for generating substituted imidazo[1,2-a]pyridines. For example, Patil et al. optimized reaction conditions using microwave irradiation to achieve high yields of structurally similar 3-bromoimidazoheterocycles, emphasizing temperature control (80–120°C) and solvent selection (e.g., DMF or ethanol) . This approach minimizes side reactions and improves regioselectivity. Additionally, bromination at the pyridine ring can be achieved via electrophilic substitution using NBS (N-bromosuccinimide) in acidic media.

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
  • Structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters .
  • Validation using tools like PLATON to check for twinning or disorder, particularly for bromine-heavy structures.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., pyridine vs. imidazole proton environments). Bromine’s electronegativity causes downfield shifts for adjacent protons.
  • HRMS : High-resolution mass spectrometry for molecular ion validation.
  • FT-IR : To identify N–H stretching (imidazole, ~3100 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the inhibitory potential of this compound derivatives against kinase targets like V600E-BRAF?

  • Docking Studies : Use software like Molegro Virtual Docker (MVD) to dock derivatives into the V600E-BRAF active site (PDB: 3OG7). Key residues (CYS532, TRP531) form hydrogen bonds and π-π interactions with the imidazole-pyridine core .
  • DFT Optimization : Geometries optimized at B3LYP/6-311G(d) level ensure accurate charge distribution and conformational stability .
  • ADMET Prediction : Tools like SwissADME assess oral bioavailability (Lipinski’s rule: MW <500, H-bond donors ≤5) and toxicity (e.g., hepatotoxicity via ProTox-II).

Q. What strategies address contradictions in experimental vs. computational binding affinity data for BRAF inhibitors?

  • Free Energy Perturbation (FEP) : Refine docking scores by calculating binding free energy differences.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-protein interactions .
  • Experimental Validation : Compare IC₅₀ values from kinase assays (e.g., ADP-Glo™) with docking scores to identify outliers. Adjust force field parameters (e.g., AMBER) for halogen bonds involving bromine .

Q. How does this compound perform in transition-metal catalysis applications?

Kubota et al. demonstrated that Cu(II) complexes of 2,6-di(1H-imidazol-2-yl)pyridine act as polymerization catalysts. Key steps:

  • Synthesis : React the ligand with Cu(NO₃)₂ in methanol under inert atmosphere.
  • Characterization : EPR and magnetic susceptibility confirm square-planar geometry.
  • Application : Catalyze atom-transfer radical polymerization (ATRP) of styrene, achieving >90% conversion with PDI <1.2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.